1,4-Diisocyanatobutane is a chemical compound with the molecular formula C₆H₈N₂O₂ and a CAS number of 4538-37-8. It is classified as an isocyanate, which are reactive compounds that contain the isocyanate functional group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used in the production of polyurethanes and other polymeric materials due to its ability to react with alcohols and amines, forming urethane linkages.
1,4-Diisocyanatobutane is known for its potential health hazards, including causing allergic skin reactions and serious eye irritation upon contact .
1,4-DIB acts as a key building block in the synthesis of polyurethanes []. These versatile polymers possess desirable properties like strength, elasticity, and resistance to chemicals and abrasions. Researchers utilize 1,4-DIB to create novel polyurethanes with specific characteristics for various applications, such as coatings, adhesives, and elastomers [].
The diisocyanate groups in 1,4-DIB react with polyols (molecules containing multiple hydroxyl groups) to form polyurethane linkages. This reaction allows for the creation of cross-linked networks, leading to the formation of strong and durable polyurethanes [].
In some research studies, 1,4-DIB serves as a curing agent for epoxy resins. Epoxies are another class of polymers widely used in research due to their excellent adhesion properties and resistance to chemicals.
,4-DIB reacts with epoxy groups present in the resin, promoting cross-linking and solidification. This allows researchers to tailor the curing process and final properties of the epoxy material for specific applications.
The biological activity of 1,4-diisocyanatobutane is primarily associated with its potential toxicity. It is known to cause respiratory irritation and sensitization in humans. Prolonged exposure can lead to respiratory issues such as asthma or other allergic reactions. Animal studies have shown that exposure may result in adverse effects on the immune system and reproductive toxicity .
1,4-Diisocyanatobutane can be synthesized through several methods:
These synthesis methods require careful handling due to the toxicity of intermediates like phosgene .
1,4-Diisocyanatobutane has several industrial applications:
Studies on the interactions of 1,4-diisocyanatobutane focus on its reactivity with various functional groups. Research indicates that it can react vigorously with water and alcohols, leading to the release of carbon dioxide and potentially hazardous conditions if not properly managed. Additionally, studies have explored its interactions with biological systems, highlighting its allergenic potential and effects on human health .
Several compounds share structural similarities with 1,4-diisocyanatobutane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1,6-Diisocyanatohexane | C₈H₁₀N₂O₂ | Longer carbon chain; used in similar applications but offers different mechanical properties. |
Toluene Diisocyanate | C₉H₆N₂O₂ | Aromatic compound; more commonly used in coatings and elastomers due to its stability. |
Hexamethylene Diisocyanate | C₁₂H₁₈N₂O₂ | Higher molecular weight; provides flexibility in polyurethane applications but may have different toxicity profiles. |
1,4-Diisocyanatobutane stands out due to its specific chain length which influences the properties of the resulting polymers. Its reactivity profile makes it particularly suitable for producing high-performance polyurethane materials that require precise mechanical characteristics .
1,4-Diisocyanatobutane, also known as tetramethylene diisocyanate, possesses the molecular formula C₆H₈N₂O₂ with a molecular weight of 140.14 grams per mole [1] [2] [3]. The compound exhibits a linear aliphatic structure characterized by two terminal isocyanate functional groups (-N=C=O) connected by a four-carbon methylene chain [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1,4-diisocyanatobutane, and it carries the Chemical Abstracts Service registry number 4538-37-8 [1] [2] [3].
The molecular geometry of 1,4-diisocyanatobutane features the distinctive isocyanate linkage (-N=C=O), which adopts a linear configuration similar to carbon dioxide due to its predominantly planar and linear arrangement [4]. Each isocyanate group contains a nitrogen atom bonded to a carbon atom through a double bond, with the carbon atom further connected to an oxygen atom via another double bond [1] [2]. This cumulative double bond system creates a highly polarized functional group that significantly influences the compound's reactivity profile [4].
The structural formula O=C=NCCCCN=C=O demonstrates the symmetrical arrangement of the molecule, where the central butane chain provides flexibility while the terminal isocyanate groups maintain their linear geometry [1] [5]. The compound's three-dimensional structure allows for conformational flexibility in the aliphatic chain, while the isocyanate termini remain rigid due to their cumulative double bond character [2] [6].
Table 1: Fundamental Molecular Properties of 1,4-Diisocyanatobutane
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₈N₂O₂ | [1] [2] |
Molecular Weight | 140.14 g/mol | [1] [3] |
Chemical Abstracts Service Number | 4538-37-8 | [1] [2] |
International Union of Pure and Applied Chemistry Name | 1,4-diisocyanatobutane | [5] [7] |
Simplified Molecular Input Line Entry System | O=C=NCCCCN=C=O | [1] [5] |
International Chemical Identifier Key | OVBFMUAFNIIQAL-UHFFFAOYSA-N | [5] [7] |
Nuclear magnetic resonance spectroscopic analysis of 1,4-diisocyanatobutane provides detailed structural confirmation through characteristic chemical shift patterns [8] [9]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the methylene protons of the butane chain, with the isocyanate groups influencing the chemical environment of adjacent carbons [8] [9]. Technical-grade 1,4-diisocyanatobutane demonstrates nuclear magnetic resonance profiles that confirm structural integrity with purity levels exceeding 95.0 percent as determined by gas chromatography [9] [10].
The carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbonyl carbon atoms within the isocyanate functional groups and the aliphatic carbon atoms of the central chain [8] [9]. The nuclear magnetic resonance confirmation serves as a primary analytical method for structural verification in commercial preparations of 1,4-diisocyanatobutane [9] [10].
Infrared spectroscopic characterization of 1,4-diisocyanatobutane reveals the characteristic asymmetric stretching vibration of the isocyanate functional group (-N=C=O) as the dominant spectral feature [11] [12] [4]. The asymmetric stretching mode typically appears between 2280 and 2240 wavenumbers, with 1,4-diisocyanatobutane specifically exhibiting this absorption at approximately 2277 wavenumbers [4]. This peak demonstrates exceptional intensity and breadth due to the substantial dipole moment associated with the isocyanate linkage [4].
The infrared spectrum serves as a definitive identification tool, as the isocyanate asymmetric stretch occupies a spectral region with minimal interference from other functional groups [11] [4]. Commercial specifications for 1,4-diisocyanatobutane require infrared spectral conformance as a quality control parameter, ensuring the presence and integrity of the isocyanate functional groups [11] [12] [7].
Table 2: Infrared Spectroscopic Characteristics of 1,4-Diisocyanatobutane
Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Asymmetric N=C=O stretch | 2280-2240 | Very Strong | Isocyanate functional group |
Aliphatic C-H stretch | 2800-3000 | Medium | Methylene groups |
C-H bending | 1400-1500 | Medium | Alkyl chain deformation |
Comprehensive thermodynamic investigations of 1,4-diisocyanatobutane have been conducted using precision adiabatic vacuum calorimetry across the temperature range from 8 to 360 Kelvin [13] [14] [15]. The compound exhibits a well-defined melting point at 231.2 Kelvin (-41.95 degrees Celsius) with an associated enthalpy of fusion of 20.76 kilojoules per mole [13] [16] [15].
The phase transition from crystalline solid to liquid occurs with remarkable thermodynamic precision, as demonstrated by Smirnova and colleagues in their comprehensive calorimetric study [14] [15]. The enthalpy of fusion value of 20.76 ± 0.1 kilojoules per mole represents a moderately endothermic phase transition consistent with the molecular structure and intermolecular interactions of the compound [16] [15].
Heat capacity measurements reveal temperature-dependent behavior in both crystalline and liquid phases [14] [17]. In the liquid phase at 298.15 Kelvin, the molar heat capacity at constant pressure measures 225.1 ± 1.1 joules per mole per Kelvin [17]. The heat capacity exhibits a gradual increase with temperature, reaching 239.9 ± 1.2 joules per mole per Kelvin at 360 Kelvin [17].
Table 3: Thermodynamic Phase Transition Data for 1,4-Diisocyanatobutane
Property | Value | Temperature (K) | Uncertainty | Reference |
---|---|---|---|---|
Melting Point | 231.2 K | - | - | [13] [15] |
Enthalpy of Fusion | 20.76 kJ/mol | 231.2 | ±0.1 | [16] [15] |
Heat Capacity (liquid) | 225.1 J/(mol·K) | 298.15 | ±1.1 | [17] |
Heat Capacity (liquid) | 239.9 J/(mol·K) | 360.0 | ±1.2 | [17] |
Table 4: Temperature Dependence of Liquid Phase Heat Capacity
Temperature (K) | Heat Capacity (J mol⁻¹ K⁻¹) | Uncertainty |
---|---|---|
231.22 | 213.3 | ±1.1 |
250.00 | 216.3 | ±1.1 |
270.00 | 219.7 | ±1.1 |
298.15 | 225.1 | ±1.1 |
320.00 | 229.8 | ±1.1 |
350.00 | 237.3 | ±1.2 |
1,4-Diisocyanatobutane demonstrates limited aqueous solubility due to its hydrophobic aliphatic chain and the reactive nature of isocyanate groups with water [18] [19]. The compound exhibits significant solubility in common organic solvents including chloroform, where it shows sparingly soluble behavior, and methanol, where it demonstrates slightly soluble characteristics [18] [19]. Enhanced solubility is observed in esters, ketones, and hydrocarbon solvents, making these preferred media for synthetic applications [19].
The density of 1,4-diisocyanatobutane measures 1.105 grams per milliliter at 25 degrees Celsius, indicating a compound slightly denser than water [1] [18] [10]. The refractive index ranges from 1.4510 to 1.4530 at 20 degrees Celsius and 589 nanometers, providing an additional physical characterization parameter [5] [11] [7].
Boiling point determinations show temperature ranges from 102-104 degrees Celsius at 14 millimeters of mercury pressure, demonstrating the compound's volatility under reduced pressure conditions [1] [18] [20]. At standard atmospheric pressure, the boiling point extends to approximately 220.5 degrees Celsius [21] [20].
The reactivity profile of 1,4-diisocyanatobutane centers on the highly electrophilic nature of the isocyanate functional groups [19] [22]. These groups readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, including alcohols, amines, and water [19] [22]. The compound's dual functionality enables cross-linking reactions that form the basis for polyurethane synthesis and other polymer applications [19] [22].
Table 5: Physical and Chemical Properties of 1,4-Diisocyanatobutane
Property | Value | Units | Reference |
---|---|---|---|
Density | 1.105 | g/mL at 25°C | [1] [18] |
Refractive Index | 1.4510-1.4530 | at 20°C, 589 nm | [5] [11] |
Boiling Point (reduced pressure) | 102-104 | °C at 14 mmHg | [1] [18] |
Boiling Point (atmospheric) | 220.5 | °C at 760 mmHg | [21] |
Flash Point | 106-107 | °C | [18] [19] |
Solubility in Chloroform | Sparingly soluble | - | [18] |
Solubility in Methanol | Slightly soluble | - | [18] |
Acute Toxic;Irritant;Health Hazard